1-methyl-3-(morpholin-4-ylcarbonyl)-N-{1-[4-(propan-2-yl)phenyl]propyl}-1H-pyrazole-5-carboxamide
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Overview
Description
N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a morpholinocarbonyl group, and a pyrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions to achieve specific substitutions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
- N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-4-CARBOXAMIDE
- N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Comparison: While these similar compounds share a common core structure, the position of the carboxamide group can significantly influence their chemical reactivity and biological activity. N-[1-(4-ISOPROPYLPHENYL)PROPYL]-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct properties and applications .
Properties
Molecular Formula |
C22H30N4O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-methyl-5-(morpholine-4-carbonyl)-N-[1-(4-propan-2-ylphenyl)propyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H30N4O3/c1-5-18(17-8-6-16(7-9-17)15(2)3)23-21(27)20-14-19(24-25(20)4)22(28)26-10-12-29-13-11-26/h6-9,14-15,18H,5,10-13H2,1-4H3,(H,23,27) |
InChI Key |
CWMSCIWGLYHMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CC(=NN2C)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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